Ethyl 4-acetyl-2-bromobenzoate

Description

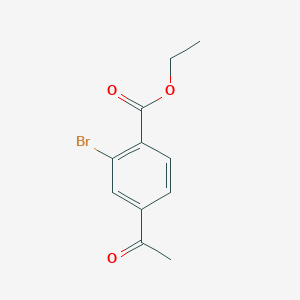

Ethyl 4-acetyl-2-bromobenzoate (CAS: 1273028-68-4) is a brominated aromatic ester with the molecular formula C₁₁H₁₁BrO₃ and a molecular weight of 271.11 g/mol . Its structure features a bromine atom at the ortho-position and an acetyl group at the para-position relative to the ester moiety. This compound is characterized by:

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

ethyl 4-acetyl-2-bromobenzoate |

InChI |

InChI=1S/C11H11BrO3/c1-3-15-11(14)9-5-4-8(7(2)13)6-10(9)12/h4-6H,3H2,1-2H3 |

InChI Key |

QHESKSDMDKYBHP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(=O)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-acetyl-2-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-acetylbenzoate. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-2-bromobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of ethyl 4-(1-hydroxyethyl)-2-bromobenzoate.

Oxidation: Formation of ethyl 4-carboxy-2-bromobenzoate.

Scientific Research Applications

Ethyl 4-acetyl-2-bromobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-2-bromobenzoate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. In reduction reactions, the carbonyl group undergoes nucleophilic addition, leading to the formation of alcohols. The specific pathways and targets depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Ethyl 4-acetyl-2-bromobenzoate with analogous brominated benzoate esters, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Properties

Key Observations :

- Substituent Diversity : this compound uniquely combines electron-withdrawing bromine and acetyl groups, enhancing its reactivity in electrophilic substitutions compared to simpler analogs like Ethyl 4-bromobenzoate.

- Molecular Weight: Higher molecular weight in this compound (271.11 vs.

This compound

- Bromine Reactivity : The ortho-bromine facilitates Suzuki-Miyaura or Ullmann couplings for biaryl synthesis .

- Acetyl Group: Acts as a directing group in electrophilic aromatic substitution (e.g., nitration) and participates in condensation reactions (e.g., Knoevenagel) .

Ethyl 2-(4-bromophenyl)-2-oxoacetate

- Oxo Group Utility : The 2-oxo moiety enables photolytic cleavage under mild conditions, useful in photoresponsive materials or protecting-group strategies .

2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate

Bioactivity and Industrial Relevance

- This compound: Limited bioactivity data exist, but its structural analogs (e.g., phenacyl benzoates) are employed in photolysis-driven drug delivery systems .

- Ethyl Acetate Extracts: Compounds like those in turmeric and ginger (e.g., curcuminoids) exhibit antifungal properties, though this compound’s bioactivity remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.